molecular formula C17H19NO4S B413068 Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 312949-31-8

Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B413068
CAS No.: 312949-31-8
M. Wt: 333.4g/mol
InChI Key: MLKCCRLVVPXZAN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (often referred to as compound 1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and analgesia. This article delves into the biological activity of this compound, presenting data from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO4S
  • Molecular Weight : 333.42 g/mol
  • CAS Number : 302821-26-7

The compound's structure features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the furoylamino group is significant as it may enhance biological interactions.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compound 1. In vitro assays showed that it effectively induces apoptosis in cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:

Study ReferenceCell LineIC50 (µM)Apoptosis InductionMechanism of Action
MCF-7 (Breast)23.2YesCell cycle arrest at G2/M phase
A549 (Lung)49.9YesInduction of necrosis and apoptosis
HeLa (Cervical)30.0YesInhibition of STAT3 signaling pathway

The mechanism by which compound 1 exerts its antitumor effects involves several pathways:

  • Apoptosis Induction : Flow cytometry analysis indicated a significant increase in early and late apoptosis markers in treated MCF-7 cells compared to controls .
  • Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to reduced cell proliferation and increased cell death .
  • Inhibition of Tumor Growth : In vivo studies on tumor-bearing mice showed a reduction in tumor mass by approximately 54% compared to controls treated with standard chemotherapy agents like 5-FU .

Analgesic Activity

In addition to its antitumor properties, compound 1 has been evaluated for analgesic effects using the "hot plate" method on animal models. The results indicated that:

  • Analgesic Efficacy : Compound 1 exhibited significant analgesic activity exceeding that of standard analgesics such as metamizole.
  • Dosage Dependence : The analgesic effect was dose-dependent, with higher doses resulting in more pronounced pain relief .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; inhibits tumor growth ,
AnalgesicSignificant pain relief; dose-dependent efficacy

Scientific Research Applications

Anticancer Properties

Research has indicated that ethyl 2-(2-furoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through mitochondrial pathways. This involves an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) .
    • Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness against pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

These properties suggest potential applications in developing new antimicrobial agents .

Anticancer Activity Evaluation

A study evaluated the anticancer effects of the compound on HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer) cell lines. The results indicated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .

Cell LineIC50 Value (µM)Mechanism of Action
HepG215.72Apoptosis induction
Huh-720.45Cell cycle arrest
MCF-718.30Apoptosis induction

Antimicrobial Activity Assessment

In another study, the compound was assessed for its antibacterial properties using the disc diffusion method. The diameter of inhibition zones was measured to evaluate efficacy against selected bacterial strains.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18

The results indicated that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-21-17(20)14-11-7-6-10(2)9-13(11)23-16(14)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKCCRLVVPXZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119378
Record name Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312949-31-8
Record name Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312949-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.